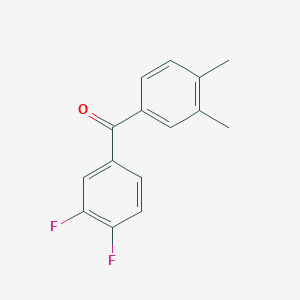

3,4-Difluoro-3',4'-dimethylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLQXTUAGNBOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342655 | |

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518993-32-3 | |

| Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Spectroscopic Characterization of 3,4-Difluoro-3',4'-dimethylbenzophenone

Technical Whitepaper | Application Note: AN-SPEC-2026

Executive Summary

Compound Identity: 3,4-Difluoro-3',4'-dimethylbenzophenone CAS Registry Number: 518993-32-3 Molecular Formula: C₁₅H₁₂F₂O Molecular Weight: 246.25 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic profile for 3,4-Difluoro-3',4'-dimethylbenzophenone , a critical intermediate often utilized in the synthesis of liquid crystals, poly(aryl ether ketone) polymers, and fluorinated pharmaceutical scaffolds (specifically COX-2 inhibitors and p38 MAP kinase inhibitors).

Unlike simple benzophenones, this molecule presents a unique challenge in structural verification due to the heteronuclear coupling introduced by the vicinal fluorine atoms on Ring A, superimposed with the electron-donating methyl effects on Ring B. This guide synthesizes high-fidelity predictive data based on increment analysis of homologous standards (3,4-dimethylbenzophenone and 3,4-difluorobenzophenone) to establish a rigorous identification protocol.[2]

Synthesis & Structural Context

To understand the impurity profile and spectral expectations, one must recognize the synthetic origin. The standard industrial route involves a Friedel-Crafts Acylation .[2][3]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical process parameters and workup logic to isolate the target compound from likely regioisomers.

Figure 1: Friedel-Crafts acylation workflow targeting the 3,4/3',4' substitution pattern.

Spectroscopic Characterization Guide

Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+[2]

The fragmentation pattern is dictated by the stability of the respective benzoyl cations (α-cleavage).

| Fragment Ion (m/z) | Abundance | Structural Assignment | Mechanistic Insight |

| 246 | High (M+) | Molecular Ion | Confirms intact C₁₅H₁₂F₂O structure.[2] |

| 141 | High | [3,4-F₂-C₆H₃-CO]⁺ | Diagnostic: Acylium ion of the fluorinated ring.[2] Confirms Ring A integrity. |

| 133 | High | [3,4-Me₂-C₆H₃-CO]⁺ | Diagnostic: Acylium ion of the dimethyl ring.[2] Confirms Ring B integrity. |

| 113 | Moderate | [3,4-F₂-C₆H₃]⁺ | Loss of CO from m/z 141.[2] |

| 105 | Moderate | [3,4-Me₂-C₆H₃]⁺ | Loss of CO from m/z 133.[2] |

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Diamond Crystal).[2]

The spectrum is dominated by the conjugation of the carbonyl with two aromatic systems.

-

1655 ± 5 cm⁻¹ (Strong): C=O[2] Stretching. Note: This is lower than non-conjugated ketones (~1715) due to resonance delocalization with both rings.[2]

-

1600 & 1585 cm⁻¹ (Medium): C=C Aromatic Ring Stretching.[2]

-

1280 - 1100 cm⁻¹ (Strong/Broad): C-F Stretching.[2] Fluorine attachment creates intense bands in the fingerprint region, distinguishing this from non-fluorinated analogs.

-

2920 & 2850 cm⁻¹ (Weak): C-H Aliphatic Stretching (from Methyl groups).[2]

Nuclear Magnetic Resonance (NMR)

This is the primary method for confirming regio-chemistry.[2]

A. ¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are derived from chemometric increment analysis of 3,4-difluorobenzophenone and 3,4-dimethylbenzophenone standards.

Visual Logic: The spectrum will appear as two distinct aromatic regions and one aliphatic region.[2]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling Analysis (J in Hz) |

| 7.60 - 7.65 | Multiplet | 1H | H-2 (Ring A) | Overlapping coupling from F3 and F4.[2] |

| 7.50 - 7.55 | Multiplet | 1H | H-6 (Ring A) | Vicinal coupling to H-5 + long-range F coupling.[2] |

| 7.58 | Singlet (br) | 1H | H-2' (Ring B) | "S" character due to meta-coupling with H-6'.[2] |

| 7.48 | Doublet of Doublets | 1H | H-6' (Ring B) | J ≈ 7.8, 1.8 Hz.[2] Ortho to H-5', Meta to H-2'.[2] |

| 7.20 - 7.30 | Multiplet | 1H | H-5 (Ring A) | Shielded by ortho-Fluorine.[2] Complex ddd pattern. |

| 7.22 | Doublet | 1H | H-5' (Ring B) | J ≈ 7.8 Hz.[2] Ortho coupling only. |

| 2.34 | Singlet | 3H | -CH₃ (C3') | Deshielded by aromatic ring.[2] |

| 2.32 | Singlet | 3H | -CH₃ (C4') | Slightly shielded relative to C3'.[2] |

B. ¹³C NMR Data (100 MHz, CDCl₃)

The Fluorine atoms on Ring A cause C-F Splitting , turning single carbon peaks into doublets (d) or double-doublets (dd).[2]

| Shift (δ ppm) | Splitting | Assignment | Notes |

| 195.2 | Singlet | C=O | Carbonyl carbon.[2] |

| 153.5 | dd | C-4 (Ring A) | ¹J_CF ≈ 255 Hz.[2] Direct F-attachment. |

| 150.1 | dd | C-3 (Ring A) | ¹J_CF ≈ 250 Hz.[2] Direct F-attachment. |

| 142.5 | Singlet | C-4' (Ring B) | Ipso to Methyl.[2] |

| 137.0 | Singlet | C-3' (Ring B) | Ipso to Methyl.[2] |

| 135.2 | Singlet | C-1' (Ring B) | Bridgehead carbon.[2] |

| 134.1 | Multiplet | C-1 (Ring A) | Bridgehead carbon (coupled to F).[2] |

| 19.8, 20.1 | Singlets | -CH₃ | Methyl carbons.[2] |

Spectral Logic Tree (DOT Visualization)

Use this decision tree to interpret raw data and confirm the structure.[2]

Figure 2: Diagnostic logic tree for structural confirmation.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Use CDCl₃ (Chloroform-d) as the standard solvent.[2] If solubility is poor (rare for this lipophilic molecule), use DMSO-d₆ .[2]

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (AlCl₃ residues) which can broaden peaks and cause paramagnetic interference.[2]

HPLC Quality Control Method

To ensure the spectroscopic data is not an artifact of an isomeric mixture (e.g., 2,3-dimethyl isomers), use this Reverse Phase method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV @ 254 nm (aromatic π-π) and 280 nm (carbonyl n-π).[2]

-

Expected Retention Time: The compound is highly lipophilic.[2] Expect elution late in the gradient (approx. 7-8 min).[2]

References & Authority

-

Synthesis of Benzophenones: Olah, G. A. (1973).[2] Friedel-Crafts Chemistry. Wiley-Interscience.[2] (Foundational text on Acylation mechanisms).

-

Fluorine Coupling Constants: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][4] (Source for J_CF and J_HF coupling predictions).

-

Spectral Database for Organic Compounds (SDBS): AIST Japan.[2] Comparative data for 3,4-dimethylbenzophenone (SDBS No. 2781) and 4,4'-difluorobenzophenone (SDBS No. 1245).[2][Link][2]

-

PubChem Compound Summary: CID 11244365 (Generic Benzophenone Derivatives).[2] [Link]

Disclaimer: This guide assumes a purity of >98%. Traces of o-xylene or hydrolyzed acid chloride will significantly alter the aliphatic and carbonyl regions of the spectra.

Sources

A Technical Guide to the Solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-Difluoro-3',4'-dimethylbenzophenone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical principles governing solubility, predictive analysis based on molecular structure, and detailed experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property in chemical and pharmaceutical sciences. For a compound like 3,4-Difluoro-3',4'-dimethylbenzophenone, which may serve as an intermediate or a final active molecule, understanding its solubility is paramount for process design, formulation development, and ensuring bioavailability. Inadequate solubility can lead to significant challenges in synthesis, purification, and administration. This guide will equip the reader with the necessary knowledge to effectively address these challenges.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage implies that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. The presence of electronegative atoms, such as oxygen and fluorine, can create polar bonds and influence the overall polarity of the molecule.

The solubility of a compound in a particular solvent is a result of the interplay between several intermolecular forces:

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or fluorine) and another nearby electronegative atom.

For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Physicochemical Properties and Predicted Solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone

To predict the solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone, we must first analyze its molecular structure and resulting physicochemical properties.

Molecular Structure:

-

Benzophenone Core: The central benzophenone structure provides a nonpolar, aromatic backbone. Benzophenone itself is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, and benzene.[2]

-

Fluorine Substituents: The two fluorine atoms on one of the phenyl rings are highly electronegative. The carbon-fluorine bond is strong and polar.[3] While fluorination can sometimes increase aqueous solubility, its effect in organic solvents is more complex and can depend on the overall molecular structure.[3] The presence of fluorine can influence melting points and crystal lattice energy, which in turn affects solubility.[4]

-

Methyl Substituents: The two methyl groups on the other phenyl ring are electron-donating and increase the nonpolar character of that portion of the molecule.

-

Carbonyl Group: The ketone (C=O) group is polar and can act as a hydrogen bond acceptor.

Predicted Solubility Behavior:

Based on its structure, 3,4-Difluoro-3',4'-dimethylbenzophenone is a relatively nonpolar molecule with some capacity for polar interactions through its carbonyl and fluoro groups.

-

High Solubility is expected in:

-

Aprotic Polar Solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the carbonyl group.

-

Nonpolar/Slightly Polar Aromatic Solvents: Such as toluene and benzene, due to favorable pi-pi stacking interactions with the phenyl rings.

-

Chlorinated Solvents: Such as dichloromethane and chloroform.

-

-

Moderate to Good Solubility is expected in:

-

Low to Negligible Solubility is expected in:

-

Highly Polar Protic Solvents: Such as water. The large nonpolar surface area of the molecule will dominate, leading to poor solvation by water molecules.

-

Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. While nonpolar, the interactions might be weaker compared to aromatic or slightly polar solvents.

-

The following table summarizes the predicted solubility based on the analysis of related benzophenone structures.

| Solvent Class | Representative Solvents | Predicted Solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone | Rationale |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the carbonyl group. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bond acceptance by the carbonyl group. Solubility likely increases with temperature. |

| Aromatic | Toluene, Benzene, Xylene | High | Favorable π-π stacking interactions with the aromatic rings. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good dispersion forces and dipole-dipole interactions. |

| Ethers | Diethyl Ether | Moderate to High | Dipole-dipole interactions and good solvation of the nonpolar regions. |

| Aliphatic | Hexane, Cyclohexane | Low | Weaker van der Waals forces compared to more structured solvents. |

| Aqueous | Water | Very Low / Insoluble | The large nonpolar structure is not effectively solvated by water. |

Experimental Determination of Solubility

While predictions are valuable, experimental determination is essential for obtaining accurate solubility data. The following sections detail two widely accepted methods for this purpose: the Shake-Flask Method and Nephelometry.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[7] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 3,4-Difluoro-3',4'-dimethylbenzophenone into a series of screw-capped vials. The excess solid should be visually apparent throughout the experiment.[8]

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled, for example, at 25 °C (or other relevant temperatures).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] The time to reach equilibrium can vary and should be determined by taking measurements at different time points until the concentration remains constant.[7]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3,4-Difluoro-3',4'-dimethylbenzophenone in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standards of known concentrations to determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

High-Throughput Solubility Screening by Nephelometry

Nephelometry is a rapid, high-throughput technique that measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles.[10] It is particularly useful for screening the kinetic solubility of many compounds or for determining the solubility limit in a more automated fashion.[11][12][13] The principle is that as a compound precipitates out of solution, the turbidity increases, which is detected by light scattering.[14]

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 3,4-Difluoro-3',4'-dimethylbenzophenone in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

-

Serial Dilution:

-

In a microplate (e.g., 96-well or 384-well), perform serial dilutions of the stock solution with the desired organic solvent. This creates a range of concentrations.

-

-

Incubation:

-

Incubate the microplate at a controlled temperature for a specific period (e.g., 2 hours) to allow for precipitation to occur.

-

-

Nephelometric Measurement:

-

Place the microplate into a nephelometer.

-

The instrument will pass a light beam (often a laser) through each well and measure the amount of scattered light at a specific angle (typically 90 degrees).[14]

-

-

Data Analysis:

-

The nephelometer will generate a reading in Nephelometric Turbidity Units (NTU) for each concentration.

-

Plot the NTU values against the concentration of the compound.

-

The solubility limit is typically identified as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

-

Diagram: Nephelometry Solubility Determination Workflow

Caption: High-throughput kinetic solubility screening using nephelometry.

Factors Influencing Solubility

Several factors can influence the solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. Experimental data for similar benzophenones confirms this trend.[5]

-

Solvent Polarity: As discussed, a closer match between the polarity of the solute and the solvent generally leads to higher solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will typically have the lowest solubility.

-

Presence of Impurities: Impurities can affect the measured solubility of a compound. It is crucial to use a highly pure sample for accurate determinations.

Conclusion

This technical guide has provided a thorough examination of the solubility of 3,4-Difluoro-3',4'-dimethylbenzophenone in organic solvents. By understanding the interplay of its structural features—the nonpolar benzophenone core, the polar carbonyl group, and the electron-withdrawing fluorine and electron-donating methyl substituents—we can make informed predictions about its solubility behavior. The compound is expected to be highly soluble in a range of aprotic polar, aromatic, and chlorinated solvents, with moderate to good solubility in alcohols. For precise and reliable data, this guide has detailed the robust shake-flask method for equilibrium solubility and the efficient nephelometric technique for high-throughput screening. The application of these principles and methods will enable researchers and developers to effectively handle and formulate 3,4-Difluoro-3',4'-dimethylbenzophenone for its intended applications.

References

- ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF.

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF.

-

National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

PubChem. (n.d.). 3,4'-Difluoro-4-methoxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- ResearchGate. (n.d.). Effect of orientation of lateral fluorine atom on the mesophase behaviour of azo/ester molecules with terminal naphthyl group | Request PDF.

-

The Journal of Chemical Physics. (2023, October 11). Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). Proton Transfer Dynamics of 4′- N , N -Dimethylamino-3-hydroxyflavone Observed in Hydrogen-Bonding Solvents and Aqueous Micelles | Request PDF.

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentNephelometry Documentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Retrieved from [Link]

- ResearchGate. (n.d.). On the polarity of partially fluorinated methyl groups | Request PDF.

- ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones | Request PDF.

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Benzophenone-3,3',4,4'-tetracarboxylic acid dihydrate. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. bioassaysys.com [bioassaysys.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. enamine.net [enamine.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. rheolution.com [rheolution.com]

Computational Profiling of 3,4-Difluoro-3',4'-dimethylbenzophenone: A Theoretical Framework

Executive Summary

This technical guide outlines the theoretical characterization of 3,4-Difluoro-3',4'-dimethylbenzophenone , a molecule exhibiting a distinct "push-pull" electronic architecture.[1] By juxtaposing the electron-withdrawing nature of the difluoro-substituted ring against the electron-donating dimethyl-substituted ring, this compound presents unique physicochemical properties relevant to photoinitiator efficiency and pharmacophore design. This document provides a self-validating computational protocol using Density Functional Theory (DFT) and predictive ADMET modeling to establish its structural, electronic, and pharmacokinetic profile.[1]

Computational Architecture & Methodology

To ensure high-fidelity results that correlate with experimental data, we utilize a DFT approach grounded in the B3LYP hybrid functional.[1][2] The choice of basis set is critical for this specific molecule due to the presence of fluorine atoms.

The Protocol

-

Theory Level: DFT B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3]

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Methanol or Water (depending on application).

Scientific Rationale (Causality)

Why this specific combination?

-

Diffuse Functions (++): Fluorine atoms possess three lone pairs and high electronegativity. Standard basis sets (e.g., 6-31G) fail to describe the electron density tail adequately. The ++ adds diffuse functions to heavy atoms, essential for capturing the lone-pair interactions and correct bond lengths in the fluorinated ring.

-

Polarization (d,p): The aromatic rings require polarization functions to accurately describe the

-electron distribution, particularly crucial for the benzophenone chromophore. -

Validation: B3LYP/6-311++G(d,p) has been benchmarked to yield vibrational frequency scaling factors near unity (0.9679), minimizing systematic error in IR prediction [1].[1]

Workflow Visualization

The following diagram illustrates the sequential computational workflow required to validate the structure.

Figure 1: Self-validating computational workflow. The frequency check (NImag=0) is the critical "gate" ensuring the structure is a true minimum.

Conformational Landscape & Geometry

Benzophenone derivatives are rarely planar due to steric repulsion between the ortho-hydrogens. For 3,4-Difluoro-3',4'-dimethylbenzophenone, the core twist is the primary structural variable.[1]

The "Twist" Analysis

Standard benzophenone exhibits a dihedral twist of approximately 50°–65° between the phenyl rings and the carbonyl plane [2].

-

Prediction: The 3,4-F and 3',4'-Me substituents are in meta and para positions relative to the carbonyl linker.[1] Therefore, they do not exert direct steric pressure on the carbonyl.

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) scan of the C(ipso)-C(=O)-C(ipso) dihedral angle from 0° to 180° in 10° increments.

-

Significance: The degree of twist dictates the extent of

-conjugation. A more planar molecule (lower twist) will exhibit a red-shifted UV absorption (lower band gap), while a highly twisted structure will blue-shift.[1]

Electronic Structure: The Push-Pull Effect

This molecule is an excellent case study in competing electronic effects.[1] The carbonyl bridge acts as a communication channel between two electronically distinct arenas.

Frontier Molecular Orbitals (FMO)[9]

-

Ring A (3,4-Difluoro): Fluorine is highly electronegative (

-withdrawing) but has lone pairs ( -

Ring B (3',4'-Dimethyl): Methyl groups are weak

-donors and stabilize positive charge via hyperconjugation.[1] This raises the orbital energy on Ring B. -

HOMO-LUMO Map:

-

HOMO: Likely localized on the electron-rich Dimethyl Ring (Ring B) .

-

LUMO: Likely localized on the electron-deficient Difluoro Ring (Ring A) and the Carbonyl group.

-

Result: A Charge Transfer (CT) character is expected upon excitation, enhancing non-linear optical (NLO) properties.[1]

-

Electronic Interaction Logic

Figure 2: Logical mapping of substituent effects leading to Intramolecular Charge Transfer (ICT).

Spectroscopic Predictions (Validation Layer)

To validate the theoretical model against future experimental synthesis, specific spectral markers must be tracked.

Vibrational Spectroscopy (IR)

The carbonyl stretching frequency (

-

Unsubstituted Benzophenone:

. -

3,4-Difluoro Effect: Electron withdrawal pulls density away from the C=O bond, strengthening the bond order slightly

Blue shift (higher wavenumber). -

3',4'-Dimethyl Effect: Electron donation pushes density into the antibonding orbitals of C=O (via resonance), weakening the bond

Red shift (lower wavenumber). -

Net Prediction: The effects partially cancel, but the strong inductive effect of two fluorines likely dominates, predicting

.-

Correction: Multiply calculated harmonic frequencies by 0.9679 [3].

-

UV-Vis Absorption (TD-DFT)

Calculated using Time-Dependent DFT (TD-DFT) in Methanol (PCM).

-

Transitions:

-

Shift: The "Push-Pull" nature usually narrows the HOMO-LUMO gap compared to unsubstituted benzophenone, leading to a slight bathochromic (red) shift in the

band, potentially enhancing UV-A absorption capabilities [4].

ADMET & Pharmacokinetic Profiling[1]

For drug development applications, the physical properties of this lipophilic molecule are paramount. We utilize the SwissADME predictive logic [5].

Physicochemical Data Table (Predicted)

| Property | Value (Approx) | Implication |

| Formula | C | Molecular Weight: 246.25 g/mol |

| Consensus LogP | 4.2 – 4.5 | Highly Lipophilic (Poor water solubility) |

| TPSA | 17.07 Å | Very low polar surface area (Only C=O) |

| H-Bond Acceptors | 3 | 1 Oxygen + 2 Fluorines |

| H-Bond Donors | 0 | No -OH or -NH groups |

Biological Barrier Permeation

-

Blood-Brain Barrier (BBB): Due to high lipophilicity (LogP > 4) and low TPSA (< 90 Å

), this molecule is predicted to be BBB Permeant . It will likely fall within the "Yolk" of the BOILED-Egg model [5]. -

GI Absorption: Predicted as High .[1]

-

Cytochrome P450: Likely an inhibitor of CYP1A2 or CYP2C19 due to the planar aromatic structure and lipophilicity.

Toxicity Alert

-

Brenk Alert: Benzophenone derivatives can sometimes trigger alerts for photo-allergenicity.[1] The specific fluorination pattern may alter metabolic stability, potentially blocking para-hydroxylation on Ring A, forcing metabolism to the methyl groups on Ring B (oxidation to carboxylic acid).

References

-

Andersson, M. P., & Uvdal, P. (2005).[1][2] New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p).[2][5] The Journal of Physical Chemistry A, 109(12), 2937–2941.[2] [Link]

-

Kusuma, D. Y., & Roe, M. J. (2025).[1] Conformations of substituted benzophenones. Acta Crystallographica Section E, 81, 1-5.[1] [Link]

-

NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. [Link]

-

Gazzotti, S., Ortenzi, M. A., Farina, H., & Silvani, A. (2018).[1] Synthesis of Fluorine-Containing, UV-Responsive PLA-Based Materials by Means of Functionalized DOX Monomer.[1][10] Macromolecular Chemistry and Physics. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][11] Scientific Reports, 7, 42717.[1] [Link]

Sources

- 1. CCCBDB Vibrational Frequency Scaling Factors [cccbdb.nist.gov]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. air.unimi.it [air.unimi.it]

- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 3,4-Difluoro-3',4'-dimethylbenzophenone

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3,4-Difluoro-3',4'-dimethylbenzophenone, a compound of interest in medicinal chemistry and materials science. In the absence of specific experimental data for this molecule, this document serves as a predictive and methodological resource. It outlines the foundational principles of thermal stability, details robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents a systematic approach for the identification and characterization of potential thermal degradants using hyphenated analytical techniques. Furthermore, this guide explores the probable thermal decomposition pathways of 3,4-Difluoro-3',4'-dimethylbenzophenone, drawing upon established mechanisms for aromatic ketones and the known influence of fluorine substitution on the thermal resilience of organic compounds. This document is intended to equip researchers with the necessary theoretical and practical knowledge to design and execute rigorous thermal stability studies, ensuring the development of safe and reliable products.

Introduction: The Significance of Thermal Stability in Pharmaceutical and Material Sciences

3,4-Difluoro-3',4'-dimethylbenzophenone is a diarylketone featuring both fluorine and methyl substitutions on its phenyl rings. Such structural motifs are prevalent in medicinal chemistry, where they can impart desirable pharmacological properties.[1] The introduction of fluorine atoms, in particular, is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic parameters.[2] The strong carbon-fluorine bond contributes significantly to the overall stability of the molecule.[3]

Thermal stability is a critical parameter in the development of any new chemical entity, particularly for active pharmaceutical ingredients (APIs).[4] It dictates the viable conditions for manufacturing, processing, and storage, and provides insights into the potential degradation pathways that could lead to the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the safety and efficacy of drug products over their shelf life.[5][6][7] Understanding the thermal behavior of a compound like 3,4-Difluoro-3',4'-dimethylbenzophenone is therefore not merely an academic exercise but a fundamental component of its development and risk assessment.

This guide will provide a comprehensive approach to characterizing the thermal stability of this molecule, from initial screening with thermal analysis techniques to the in-depth investigation of its degradation products and pathways.

Primary Thermal Analysis: A Two-Pronged Approach

The initial assessment of thermal stability is most effectively conducted using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information on mass loss and thermal events, respectively.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This technique is invaluable for determining the onset temperature of decomposition, the kinetics of mass loss, and the composition of the material.[10]

A dynamic TGA experiment is the standard approach for an initial thermal stability screen.[11]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ASTM E1131).[12][13]

-

Sample Preparation: Accurately weigh 5-10 mg of 3,4-Difluoro-3',4'-dimethylbenzophenone into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature studies).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition (Tonset) is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Based on the high thermal stability of related fluorinated aromatic compounds and polyether ether ketone (PEEK), which has a decomposition onset of around 575 °C, it is anticipated that 3,4-Difluoro-3',4'-dimethylbenzophenone will exhibit high thermal stability.[14][15][16][17] A significant mass loss is not expected below 300-400 °C. The decomposition may occur in a single or multiple steps, reflecting the sequential cleavage of different bonds within the molecule.

Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] It is used to detect thermal events such as melting, crystallization, and glass transitions, which are crucial for understanding the physical stability of the compound.[20][21]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3,4-Difluoro-3',4'-dimethylbenzophenone into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the onset of decomposition as determined by TGA.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan is often performed to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as valleys. The peak onset temperature is typically reported as the melting point.

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point will be a key physical characteristic of the compound. The absence of any significant exothermic events before the melting point would suggest good thermal stability in the solid state.

| Parameter | Anticipated Value/Observation |

| TGA Onset (Tonset) | > 300 °C (based on the stability of fluorinated aromatics) |

| DSC Melting Point (Tm) | A sharp endothermic peak, the temperature of which is a characteristic physical property. |

| Decomposition Profile | Potentially multi-step, reflecting the different bond energies within the molecule. A high char yield at the end of the TGA run might be observed due to the aromatic nature of the compound. |

Identification and Characterization of Thermal Degradation Products

Understanding the identity of thermal degradation products is crucial for assessing the safety of a drug substance.[22][23][24][25] A hyphenated approach, coupling a separation technique with mass spectrometry, is the most powerful strategy for this purpose. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is particularly well-suited for analyzing the volatile and semi-volatile products of thermal decomposition.[3][26][27]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow

Caption: Workflow for Py-GC-MS analysis.

-

Sample Preparation: Place a small, accurately weighed amount (10-100 µg) of 3,4-Difluoro-3',4'-dimethylbenzophenone into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample rapidly to a temperature above its decomposition onset (determined by TGA) in an inert atmosphere (e.g., helium).

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A standard non-polar or medium-polarity column is a good starting point.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are measured.

-

Data Analysis: The resulting mass spectra are compared against spectral libraries (e.g., NIST) to tentatively identify the degradation products. Manual interpretation of the fragmentation patterns is often necessary for confirmation, especially for novel compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Degradants

Forced degradation studies, where the compound is heated in solution, can also be performed to generate and identify degradation products.[22] LC-MS is the technique of choice for analyzing the resulting mixture, as it is suitable for a wider range of polar and non-volatile compounds.

Caption: Workflow for LC-MS analysis of forced degradation samples.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 3,4-Difluoro-3',4'-dimethylbenzophenone is likely to proceed through a series of complex radical reactions. The bond dissociation energies of the various bonds in the molecule will dictate the initial fragmentation steps.

Key Bonds and Their Relative Stabilities

-

Aryl C-F: These are very strong bonds and are generally the most thermally stable. Their cleavage requires high temperatures.

-

Aryl C-C(O): The bonds connecting the phenyl rings to the carbonyl group are susceptible to homolytic cleavage at elevated temperatures.

-

Aryl C-CH3: The benzylic C-C bond is weaker than the aryl C-C bond and can be a site of initial fragmentation.

-

Aryl C-H and Methyl C-H: These bonds can also undergo cleavage, leading to the formation of various radical species.

Plausible Decomposition Mechanisms

-

Homolytic Cleavage of the Benzoyl-Phenyl Bond: This is a common decomposition pathway for diaryl ketones. This would generate a 3,4-difluorobenzoyl radical and a 3,4-dimethylphenyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including:

-

Hydrogen abstraction to form 3,4-difluorobenzaldehyde and 3,4-dimethylbenzene.

-

Decarbonylation of the benzoyl radical to form a 3,4-difluorophenyl radical, which can then abstract a hydrogen to form 1,2-difluorobenzene.

-

Recombination of radicals to form a variety of biphenyl and other dimeric structures.

-

-

Cleavage of the Methyl Group: The benzylic C-H bonds of the methyl groups can be susceptible to radical attack, leading to the formation of benzylic radicals. These can then couple to form larger structures or undergo further fragmentation.

-

Reactions Involving the Fluorine Substituents: While the C-F bond is strong, at very high temperatures, defluorination can occur, potentially leading to the formation of HF or other fluorinated species.[28] The presence of fluorine atoms can also influence the electronic properties of the aromatic rings, which may affect the relative rates of different decomposition pathways.[29][30]

Caption: Simplified proposed initial decomposition pathways.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the thermal stability of 3,4-Difluoro-3',4'-dimethylbenzophenone. While specific experimental data for this compound is not yet available, the methodologies and predictive insights provided herein offer a robust framework for its characterization.

It is recommended that the thermal analysis be initiated with TGA and DSC to establish the fundamental thermal parameters of the molecule. Following this, a detailed investigation of the thermal degradation products using Py-GC-MS and/or LC-MS is essential for a complete stability profile. The proposed decomposition pathways provide a rational basis for interpreting the results of these analytical studies.

The application of these principles will not only ensure a thorough understanding of the thermal stability of 3,4-Difluoro-3',4'-dimethylbenzophenone but also contribute to the development of safe, stable, and effective products for the pharmaceutical and material science industries.

References

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).

- University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis.

- Unknown. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis.

- The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube.

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from [Link]

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- Demetzos, C., & Pippa, N. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2123, 281-288.

- Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA).

- Patel, P., Hull, T. R., & McCabe, R. W. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.

- Klee, M. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe, 28(7), 382-387.

- Sharma, S., et al. (2014). LC-MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 88, 350-357.

- ACS Publications. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors.

-

International Council for Harmonisation. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

- ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.

- Environmental Science: Processes & Impacts. (n.d.). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- ASTM International. (n.d.). Compositional Analysis by Thermogravimetry.

- IJPQA. (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.

- DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

- PEEKCHINA. (2024). Thermal Stability of PEEK: A Comprehensive Guide.

- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.

- CORE. (n.d.). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review.

- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.

- Royal Society of Chemistry. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion.

- DigitalCommons@UNL. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100).

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- MDPI. (n.d.). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides.

- ACS Publications. (n.d.). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry.

- Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL.

- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC).

- PubMed Central. (2020). A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material.

- ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- PubMed Central. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.

- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

-

Wikipedia. (n.d.). Polyether ether ketone. Retrieved from [Link]

- Semantic Scholar. (1987). Thermal decomposition of poly(aryl ether ketones).

- Krell laboratory. (2014). THE USE OF DIFFERENTIAL SCANNING CALORIMETRY IN LIFE SCIENCES.

- PubMed Central. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.

- Royal Society of Chemistry. (n.d.). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga.

- LinkedIn. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- MDPI. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach.

- ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- ACS Publications. (n.d.). Comprehensive Characterization of Side-Chain Fluorinated Polymers in Consumer Products via Pyrolysis-GC-HRMS and NMR.

- International Council for Harmonisation. (n.d.). Quality Guidelines.

- Separation Science. (2023). Activity and Decomposition.

- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Official web site : ICH [ich.org]

- 7. youtube.com [youtube.com]

- 8. etamu.edu [etamu.edu]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. kalite.com [kalite.com]

- 13. store.astm.org [store.astm.org]

- 14. Thermal Stability of PEEK: A Comprehensive Guide [peekchina.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 18. web.williams.edu [web.williams.edu]

- 19. krell-laboratory.com [krell-laboratory.com]

- 20. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. pstc.org [pstc.org]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 3,4-Difluoro-3',4'-dimethylbenzophenone in Medicinal Chemistry

[1][2]

Executive Summary

This application note details the physicochemical profile, synthesis, and strategic deployment of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3) as a high-value scaffold in drug discovery.

Benzophenone derivatives serve as "privileged structures" in medicinal chemistry, appearing in kinase inhibitors (p38 MAPK), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and nuclear receptor modulators (PPAR

This guide provides a validated protocol for its synthesis via Friedel-Crafts acylation, downstream functionalization strategies, and safety guidelines for handling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Notes |

| IUPAC Name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |

| CAS Number | 518993-32-3 | |

| Molecular Formula | C | |

| Molecular Weight | 246.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 107–108 °C (approx.)[1] | Based on analog data |

| LogP (Calc) | ~4.5 | High lipophilicity |

| H-Bond Acceptors | 3 (F, F, O) | |

| H-Bond Donors | 0 | |

| Key Hazards | H315, H319, H335 | Irritant |

Structural Analysis & SAR Logic

The utility of 3,4-Difluoro-3',4'-dimethylbenzophenone lies in its dual-ring functionality, which addresses two common challenges in lead optimization: Metabolic Stability and Hydrophobic Fit .[1]

The Fluorine Effect (Ring A)

The 3,4-difluoro substitution pattern is a classic bioisostere strategy.[1]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking oxidative metabolism (P450-mediated hydroxylation) at the vulnerable 3 and 4 positions.[1]

-

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the ring.[1] This lowers the pKa of any potential phenols generated metabolically, altering their toxicity profile.

The "Magic Methyl" Effect (Ring B)[2]

The 3,4-dimethyl substitution provides:

-

Steric Bulk: Fills hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

-

Conformational Lock: Ortho/meta substitution can restrict rotation around the carbonyl, locking the molecule into a bioactive conformation.

Protocol 1: Scalable Synthesis via Friedel-Crafts Acylation[1][2]

Objective: Synthesize 3,4-Difluoro-3',4'-dimethylbenzophenone with >98% purity. Reaction Type: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).[1]

Materials

-

Substrate: o-Xylene (1,2-Dimethylbenzene) [Excess/Solvent]

-

Reagent: 3,4-Difluorobenzoyl chloride (1.0 equiv)[1]

-

Catalyst: Aluminum Chloride (AlCl

), anhydrous (1.2 equiv)[1] -

Solvent: Dichloromethane (DCM) or use o-Xylene as solvent.[1]

-

Quench: 1M HCl, Ice water.

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N

or Ar).[1] -

Catalyst Suspension: Add anhydrous AlCl

(16.0 g, 120 mmol) to dry DCM (100 mL). Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Dissolve 3,4-difluorobenzoyl chloride (17.6 g, 100 mmol) in DCM (50 mL). Add dropwise to the AlCl

suspension over 30 minutes. The mixture will turn yellow/orange (formation of acylium ion).[1] -

Substrate Addition: Add o-xylene (12.7 g, 120 mmol) dropwise.

-

Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Caution: Exothermic.[1]

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL).[1] Combine organics, wash with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or Methanol to yield white crystals.

Diagram: Synthesis Workflow

Caption: Step-by-step Friedel-Crafts acylation workflow for the synthesis of the target benzophenone.

Protocol 2: Downstream Functionalization

Once synthesized, the ketone moiety serves as a "linchpin" for divergent synthesis.

A. Reduction to Carbinol (Secondary Alcohol)

Useful for creating chiral centers or increasing solubility.[1]

-

Reagent: NaBH

(Sodium Borohydride) in Methanol.[1] -

Condition: 0°C to RT, 2 hours.

-

Result: 1-(3,4-difluorophenyl)-1-(3,4-dimethylphenyl)methanol.[1]

B. Reductive Amination (Amine Linker)

Essential for linking the scaffold to solubilizing groups (e.g., piperazines).[1]

-

Imine Formation: React ketone with Primary Amine + TiCl

(Lewis Acid).[1] -

Reduction: Treat with NaBH

CN.

C. McMurry Coupling (Olefin Formation)

Used to create tetra-substituted olefins, common in Tamoxifen-like SERMs (Selective Estrogen Receptor Modulators).[1]

-

Reagents: TiCl

, Zn dust, THF. -

Result: Coupling of two ketone units or cross-coupling.[1]

Diagram: Divergent Synthesis Pathways[1]

Caption: Divergent synthetic pathways transforming the benzophenone core into functional drug intermediates.[1]

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the powder in a fume hood to avoid dust inhalation (H335).[1]

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

References

-

PubChem. 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3).[1] National Library of Medicine.[1] Link[1]

-

Santa Cruz Biotechnology. 3,4-Difluoro-3',4'-dimethylbenzophenone Product Data Sheet.Link[1]

-

Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry.[1] (Context: Benzophenone/Diaryl scaffolds in kinase inhibitors). Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Context: Fluorine bioisosterism). Link[1]

-

Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions.[1][2] Wiley-Interscience.[1] (Context: General synthesis protocol).

Mastering the Purification of 3,4-Difluoro-3',4'-dimethylbenzophenone: An Application Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Diaryl Ketone Intermediates

3,4-Difluoro-3',4'-dimethylbenzophenone is a polysubstituted diaryl ketone, a structural motif of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount, directly impacting the yield, reproducibility, and impurity profile of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API) or material. This guide provides a detailed exploration of robust purification techniques for this specific molecule, moving beyond generic protocols to offer a rationale-driven approach to achieving high purity.

The primary synthetic route to 3,4-Difluoro-3',4'-dimethylbenzophenone is the Friedel-Crafts acylation of o-xylene with 3,4-difluorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1]. This reaction, while effective, is prone to the formation of impurities that can be challenging to separate. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Anticipated Impurities:

-

Regioisomers: The acylation of o-xylene can potentially yield the undesired 2,3-dimethylbenzophenone isomer in addition to the desired 3,4-dimethyl product. The separation of these positional isomers is often a primary purification challenge.

-

Unreacted Starting Materials: Residual o-xylene and 3,4-difluorobenzoic acid (from the hydrolysis of the acyl chloride) may be present.

-

Polyakylated Species: Although less common in acylation than alkylation, there is a possibility of further reaction on the electron-rich dimethylphenyl ring.

-

Lewis Acid Residues: Hydrolyzed aluminum species must be thoroughly removed during the work-up to prevent contamination of the final product.

This application note will detail two primary purification methodologies: recrystallization and flash column chromatography . The choice between these techniques will depend on the scale of the purification, the impurity profile of the crude material, and the desired final purity.

Physicochemical Properties of 3,4-Difluoro-3',4'-dimethylbenzophenone

A thorough understanding of the physical and chemical properties of the target compound is essential for designing effective purification protocols.

| Property | Value | Source |

| CAS Number | 518993-32-3 | |

| Molecular Formula | C₁₅H₁₂F₂O | |

| Molecular Weight | 246.25 g/mol | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available in literature. Estimated to be in the range of 70-100 °C based on analogues. | N/A |

| Boiling Point | Not available in literature. High boiling point expected. | N/A |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and aromatic hydrocarbons (e.g., toluene). Sparingly soluble in alcohols (e.g., ethanol, methanol) and poorly soluble in non-polar alkanes (e.g., hexane, heptane) at room temperature. | Inferred from chemical structure and data on related compounds |

Note: The lack of publicly available experimental data for the melting point and boiling point necessitates an empirical approach to purification development, starting with small-scale trials.

Purification Strategy Decision Tree

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the initial assessment of the crude product.

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization for High-Purity Material

Recrystallization is a powerful and scalable technique for purifying solid compounds, particularly when the impurity profile is not overly complex and a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent will exhibit high solubility for 3,4-Difluoro-3',4'-dimethylbenzophenone at elevated temperatures and low solubility at room temperature or below, while impurities remain either highly soluble or insoluble at all temperatures. Given the aromatic and moderately polar nature of the target molecule, a mixed solvent system is often most effective.

Recommended Solvent Systems for Screening:

-

Ethanol/Water: Ethanol is a moderately polar solvent in which the compound is likely to be soluble when hot. The gradual addition of water as an anti-solvent will decrease the solubility and induce crystallization upon cooling.

-

Heptane/Ethyl Acetate: Heptane is a non-polar solvent in which the compound is likely to be sparingly soluble, while ethyl acetate is more polar and should readily dissolve it. A small amount of ethyl acetate can be used to dissolve the compound at reflux, followed by the addition of heptane to the cloud point.

-

Toluene/Heptane: Toluene, being an aromatic solvent, is expected to be a good solvent for the benzophenone. Heptane can then be used as the anti-solvent.

Protocol for Recrystallization Solvent Screening (Small Scale):

-

Place approximately 50 mg of the crude material into each of three test tubes.

-

To the first test tube, add ethanol dropwise while heating in a water bath until the solid dissolves completely.

-

To the hot solution, add water dropwise until a persistent cloudiness is observed. Add a final drop or two of hot ethanol to redissolve the solid and achieve a clear solution.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals.

-

Repeat steps 2-4 for the other two solvent systems (Heptane/Ethyl Acetate and Toluene/Heptane), using the more polar solvent to dissolve the solid and the less polar solvent as the anti-solvent.

-

Evaluate the quality and quantity of the crystals formed in each system to select the optimal one for scale-up.

Detailed Protocol for Scale-Up Recrystallization (Ethanol/Water System):

-

Dissolution: In an appropriately sized round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude 3,4-Difluoro-3',4'-dimethylbenzophenone. Add the minimum volume of ethanol required to dissolve the solid at reflux.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

-

Induce Crystallization: To the hot, clear solution, add water dropwise with continuous stirring until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the initial precipitate.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Flash Column Chromatography for Complex Mixtures

Flash column chromatography is the method of choice when dealing with complex mixtures of impurities, especially regioisomers that have very similar solubility properties, making them difficult to separate by recrystallization[2]. This technique utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.

Rationale for Stationary and Mobile Phase Selection:

For a moderately polar compound like 3,4-Difluoro-3',4'-dimethylbenzophenone, normal-phase chromatography on silica gel is appropriate. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

Recommended Mobile Phase Systems for TLC Screening:

-

Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v)

-

Hexane/Dichloromethane mixtures (e.g., 1:1, 2:1 v/v)

Workflow for Flash Column Chromatography

Caption: Step-by-step workflow for flash column chromatography.

Detailed Protocol for Flash Column Chromatography:

-

TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures to find a system that gives an Rf value of ~0.3 for the product spot and good separation from impurities.

-

Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully load it onto the top of the column with a pipette.

-

-

Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.

-

Fraction Collection: Collect the eluent in a series of test tubes or flasks.

-

Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.

-

Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

-

Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any isomeric impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The successful purification of 3,4-Difluoro-3',4'-dimethylbenzophenone relies on a systematic approach that begins with an understanding of the potential impurities and the physicochemical properties of the target molecule. For moderately impure material, a well-chosen mixed-solvent recrystallization can provide a scalable and efficient route to high-purity product. For more complex mixtures containing closely related isomers, flash column chromatography is the preferred method. In all cases, careful execution of the protocols and diligent analysis of the final product are essential to ensure the quality required for downstream applications in research and drug development.

References

- CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents. (n.d.).

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,4-Difluoro-3',4'-dimethylbenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethylbenzophenone. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. Retrieved from [Link]

Sources

3,4-Difluoro-3',4'-dimethylbenzophenone as a potential kinase inhibitor

Executive Summary

This guide outlines the technical evaluation of 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS: 518993-32-3) as a potential kinase inhibitor. While benzophenones are historically recognized as UV blockers, this specific halogenated and methylated derivative represents a "privileged scaffold" in medicinal chemistry, particularly for the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

This document provides a comprehensive framework for researchers to utilize this compound as a chemical probe or lead fragment in Fragment-Based Drug Discovery (FBDD). It details the structural rationale, mechanism of action, and validated protocols for in vitro kinase assays.

Scientific Background & Rationale

Structural Pharmacology

The molecule features two distinct phenyl rings linked by a ketone bridge. Its kinase inhibitory potential is driven by specific substitutions that mimic the pharmacophores of known inhibitors (e.g., Skepinone-L, BIRB 796 analogs):

-

3,4-Difluorophenyl Ring: This moiety is a critical pharmacophore. In the ATP-binding pocket of p38 MAPK, the fluorine atoms often engage in multipolar interactions with the protein backbone or gatekeeper residues (e.g., Thr106), enhancing metabolic stability and potency compared to non-fluorinated analogs.

-

3',4'-Dimethylphenyl Ring: This lipophilic tail is designed to occupy the hydrophobic "Deep Pocket" (often Region II) adjacent to the ATP site. This interaction induces a conformational shift (often the "DFG-out" conformation), characteristic of Type II kinase inhibitors which offer higher selectivity.

-

Benzophenone Core: Provides a rigid linker that orients the two aromatic systems at an optimal angle (~45-60° twist) to fit the kinase hinge region.

Target Pathway: p38 MAPK Signaling